molecular formula C25H23N3O2 B14936819 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Cat. No.: B14936819
M. Wt: 397.5 g/mol
InChI Key: IBWKEKYJYWWBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide: is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Formation of the Dihydrobenzofuran Ring: The dihydrobenzofuran ring can be synthesized through an intramolecular cyclization reaction, often involving the use of a palladium catalyst.

    Final Coupling: The final step involves coupling the benzimidazole-phenylethyl intermediate with the dihydrobenzofuran-acetamide moiety, typically using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and dihydrobenzofuran moieties.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides, sulfonates, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The benzimidazole moiety is known for its biological activity, which could be enhanced by the presence of the phenylethyl and dihydrobenzofuran groups.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleic acids or proteins, while the phenylethyl and dihydrobenzofuran groups can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the phenylethyl and dihydrobenzofuran groups.

    Phenylethylamine: Contains the phenylethyl group but lacks the benzimidazole and dihydrobenzofuran moieties.

    Dihydrobenzofuran: Contains the dihydrobenzofuran ring but lacks the benzimidazole and phenylethyl groups.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is unique due to the combination of these three distinct moieties in a single molecule

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C25H23N3O2/c29-24(16-18-10-11-19-12-13-30-23(19)15-18)26-22(14-17-6-2-1-3-7-17)25-27-20-8-4-5-9-21(20)28-25/h1-11,15,22H,12-14,16H2,(H,26,29)(H,27,28)

InChI Key

IBWKEKYJYWWBHB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.